(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL

Chiral resolution Enantioselective synthesis Absolute configuration

(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL (CAS 1212944-99-4) is a chiral 1,2-amino alcohol (β-amino alcohol) with molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. The compound features a benzylic (S)-configured stereocenter bearing both a primary amine and a primary alcohol, substituted on the aromatic ring with a 4-methoxy and a 3-methyl group.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B12983098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(CO)N)OC
InChIInChI=1S/C10H15NO2/c1-7-5-8(9(11)6-12)3-4-10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1
InChIKeyGQODYMZHRVORFY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL – Chiral β-Amino Alcohol Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


(2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL (CAS 1212944-99-4) is a chiral 1,2-amino alcohol (β-amino alcohol) with molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . The compound features a benzylic (S)-configured stereocenter bearing both a primary amine and a primary alcohol, substituted on the aromatic ring with a 4-methoxy and a 3-methyl group . This substitution pattern places it within the aryl ethanolamine class—a privileged scaffold in adrenergic receptor ligands, chiral auxiliaries, and pharmaceutical intermediates [1]. Commercially supplied at ≥98% purity with storage at 2–8°C under dry, sealed conditions , the compound is sold exclusively for research and further manufacturing use.

Why Generic Substitution Fails for (2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL: Stereochemistry, Substitution, and Connectivity All Matter


Compounds within the C₁₀H₁₅NO₂ amino alcohol family cannot be interchanged without consequence. The (2S) absolute configuration at the chiral center determines the stereochemical outcome when the compound is deployed as a chiral auxiliary or resolved intermediate . The 3-methyl substituent on the aromatic ring contributes +14 Da of mass and an increase of ~0.67 logP units versus the des-methyl analog, altering both physicochemical handling properties and lipophilicity-driven biological partitioning . Positional isomers (e.g., 2-methyl vs. 3-methyl) and connectivity isomers (e.g., hydroxylamine O-ether vs. amino alcohol) share the identical molecular formula and molecular weight yet differ in hydrogen-bond donor/acceptor topology, pKa, and nucleophilic reactivity . Each of these variables—stereochemistry, substitution position, and functional group connectivity—can independently alter receptor-binding pharmacophore geometry, synthetic diastereoselectivity, or downstream coupling efficiency. The quantitative evidence below maps exactly where the (2S)-4-methoxy-3-methyl variant diverges from its closest comparators.

Quantitative Differentiation Evidence for (2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL vs. Closest Analogs


Enantiomeric Identity: (2S) vs. (2R) Stereochemical Differentiation at the Benzylic Carbon

The (2S)-enantiomer (CAS 1212944-99-4) and the (2R)-enantiomer (CAS 1213923-94-4) are commercially available as separate entities with identical computed physicochemical properties (MW 181.23, TPSA 55.48, LogP 0.99572, H-Acceptors 3, H-Donors 2, Rotatable Bonds 3) . The sole differential is the absolute configuration at the C2 benzylic carbon, encoded by the Cahn–Ingold–Prelog descriptors in their SMILES strings: OC[C@@H](N) for the (2S) vs. OC[C@H](N) for the (2R) . Both are supplied at ≥98% purity. In the broader class of 1,2-amino alcohols, enantiomeric configuration has been shown to determine pharmacological activity; for example, (R)-2-amino-2-(4-methoxyphenyl)ethanol served as the active chiral auxiliary yielding pharmacologically active (2R)-IKM-159, while its (2S)-counterpart produced the inactive enantiomer [1]. Although no analogous receptor-level head-to-head data exist for the 3-methyl-substituted pair, the stereochemical identity of the procured enantiomer is the primary determinant of downstream diastereoselectivity in any asymmetric transformation.

Chiral resolution Enantioselective synthesis Absolute configuration

Physicochemical Impact of 3-Methyl Aromatic Substitution: Lipophilicity and Boiling Point Differentiation vs. Des-Methyl Analog

Comparison of the target compound (CAS 1212944-99-4) with its des-methyl analog (2S)-2-amino-2-(4-methoxyphenyl)ethanol (CAS 191109-48-5) reveals quantifiable physicochemical shifts attributable solely to the 3-methyl substituent . The addition of the methyl group increases molecular weight by 14.03 Da (from 167.21 to 181.23, +8.4%) and elevates the computed boiling point by 16.1°C (from 325.4±32.0 °C to 341.5±42.0 °C). The flash point rises by 9.8°C (from 150.6±25.1 °C to 160.4±27.9 °C). Most notably, the computed LogP increases from 0.33 to 0.99572, representing a ~3-fold increase in predicted octanol–water partition coefficient, while the topological polar surface area (TPSA) remains unchanged at 55.48 Ų . This indicates that the 3-methyl group enhances membrane permeability potential without altering hydrogen-bonding capacity, a property relevant for CNS-targeted compound design where balanced LogP and TPSA are critical.

Lipophilicity modulation Physicochemical profiling SAR building blocks

Positional Isomer Differentiation: 3-Methyl vs. 2-Methyl Substitution Pattern on the Aromatic Ring

The target compound (3-methyl, CAS 1212944-99-4) and its positional isomer (2S)-2-amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol (2-methyl, CAS 1213667-93-6) share identical molecular formula (C₁₀H₁₅NO₂) and molecular weight (181.23) . Predicted boiling points are also nearly identical (341.5±42.0 °C for both) and densities differ minimally (1.1±0.1 vs. 1.101±0.06 g/cm³) . However, the position of the methyl substituent—meta (3-position) vs. ortho (2-position) relative to the amino alcohol-bearing carbon—creates a fundamentally different steric environment around the chiral center. In the 2-methyl isomer, the ortho-methyl group introduces steric hindrance adjacent to the benzylic C2, which can restrict conformational freedom of the amino alcohol side chain and alter diastereoselectivity in reactions at the amine or hydroxyl groups [1]. The 3-methyl substitution in the target compound places the methyl group distal to the reactive center, preserving greater conformational flexibility while still contributing to lipophilicity. The 2-methyl isomer has a predicted pKa of 12.54±0.10 ; the target compound's pKa is expected to be similar but has not been independently reported.

Positional isomerism Steric effects Receptor pharmacophore

Connectivity Isomer Differentiation: 1,2-Amino Alcohol vs. O-Substituted Hydroxylamine Sharing Identical Molecular Formula

The target compound (1,2-amino alcohol) and O-(1-(4-methoxy-3-methylphenyl)ethyl)hydroxylamine (CAS 1082435-17-3) share the identical molecular formula C₁₀H₁₅NO₂ and molecular weight of 181.23 g/mol, yet represent fundamentally different connectivity isomers . In the target compound, the amine (-NH₂) and hydroxyl (-OH) are attached to adjacent carbon atoms (C1–C2), forming a classic 1,2-amino alcohol motif capable of intramolecular hydrogen bonding and bidentate metal coordination [1]. The hydroxylamine isomer instead features an N–O single bond (NH₂–O–CH(CH₃)–Ar), which alters the pKa of the basic nitrogen, eliminates the vicinal diol/amino alcohol motif, and changes the compound's reactivity profile: hydroxylamines can undergo N–O bond cleavage under reductive conditions, while 1,2-amino alcohols participate in oxidative cleavage (periodate) and cyclic carbamate/oxazolidinone formation [1]. The target compound possesses 2 hydrogen-bond donors and 3 acceptors ; the hydroxylamine isomer has a different H-bond topology due to the N–O connectivity. Both are supplied at 98% purity .

Connectivity isomerism Functional group reactivity Hydrogen bonding

Functional Group Differentiation: 1,2-Amino Alcohol vs. Amine-Only Analog (Hydroxyl Group Contribution)

The target compound (C₁₀H₁₅NO₂, MW 181.23, H-Donors 2, H-Acceptors 3) differs from 1-(4-methoxy-3-methylphenyl)ethan-1-amine (CAS 104338-23-0, C₁₀H₁₅NO, MW 165.23, H-Donors 1, H-Acceptors 2) by the presence of the primary hydroxyl group at the β-position . This structural difference adds 16.00 Da to the molecular weight and introduces one additional hydrogen-bond donor and one additional acceptor. The 1,2-amino alcohol motif enables bidentate coordination to metals (e.g., in chiral ligand design) and permits intramolecular hydrogen bonding between the amine and hydroxyl groups, which can stabilize specific conformations [1]. The amine-only comparator lacks these capabilities and is instead a simpler chiral amine building block. The hydroxyl group also provides a synthetic handle for O-protection, O-alkylation, oxidation to the aldehyde/carboxylic acid, or activation as a leaving group—transformations not accessible to the amine-only analog.

Hydrogen bonding Chiral pool Bidentate ligand

Evidence-Backed Application Scenarios for (2S)-2-Amino-2-(4-methoxy-3-methylphenyl)ethan-1-OL in Research and Industrial Procurement


Chiral Auxiliary and Ligand Synthesis for Asymmetric Catalysis

The (2S) absolute configuration and 1,2-amino alcohol motif make this compound suitable as a chiral auxiliary or chiral ligand precursor in asymmetric synthesis [1]. The 3-methyl substituent enhances lipophilicity (LogP 0.996 vs. 0.33 for the des-methyl analog) without altering the TPSA (55.48 Ų), potentially improving solubility of derived metal complexes in organic solvents while retaining the bidentate N,O-coordination geometry essential for transition-metal catalysis . The sterically unencumbered benzylic amine (meta-methyl does not create ortho congestion) preserves reactivity at the nitrogen center for Schiff base condensation and oxazolidinone formation [1]. Procurement of the (2S) enantiomer at ≥98% purity ensures defined stereochemical outcomes in downstream diastereoselective transformations.

SAR Library Synthesis Targeting Adrenergic or Monoaminergic Receptors

The 4-methoxy-3-methylphenyl substitution pattern is a recognized pharmacophoric element in phenylethanolamine-based adrenergic receptor ligands [2]. The compound serves as a chiral building block for constructing β-amino alcohol-containing candidate molecules with systematic variation at the amine and hydroxyl positions. The quantified increase in LogP (+0.67 vs. des-methyl analog) predicts improved passive membrane permeability, which is relevant for CNS-targeted programs where balanced LogP (ideally 1–3) and TPSA (<90 Ų) are required for blood–brain barrier penetration . The compound's 2 H-bond donors and 3 H-bond acceptors comply with Lipinski's Rule of Five parameters at this molecular weight, making it suitable for fragment-based or lead-like library design.

Orthogonal Synthetic Handle for Divergent Functionalization Strategies

The concurrent presence of a primary amine, a primary alcohol, and an electron-rich aromatic ring provides three orthogonal reactive sites for divergent synthesis [1]. Unlike the amine-only analog (CAS 104338-23-0, missing the β-OH) , this compound allows sequential chemoselective transformations: O-silylation or O-acylation of the primary alcohol, followed by N-functionalization (reductive amination, amide coupling, or sulfonamide formation), and subsequent electrophilic aromatic substitution on the activated 4-methoxy-3-methylphenyl ring. The 3-methyl substituent does not interfere with para-methoxy-directed electrophilic substitution as an ortho-methyl would . This divergent functionalization capability makes the compound a versatile intermediate for constructing complex chiral scaffolds from a single starting material.

Enantiopure Reference Standard for Chiral Analytical Method Development

With both (2S) (CAS 1212944-99-4) and (2R) (CAS 1213923-94-4) enantiomers commercially available at ≥98% purity , this compound pair can serve as enantiomeric reference standards for chiral HPLC or SFC method development and validation. The identical physicochemical properties (MW 181.23, TPSA 55.48, LogP 0.996) of both enantiomers mean that chromatographic separation must rely exclusively on chiral stationary phase interactions, providing a rigorous test of chiral column performance. The presence of both UV-active aromatic chromophore (4-methoxy-3-methylphenyl) and the polar amino alcohol moiety ensures detectability by UV (254 nm) and compatibility with both normal-phase and reversed-phase chiral separation modes.

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